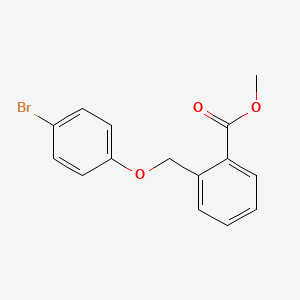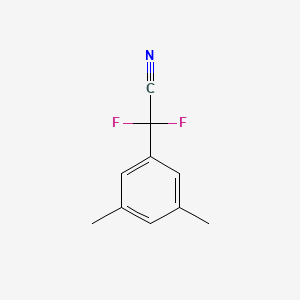
6-(4-Isopropylphenyl)pyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Isopropylphenyl)pyridin-3-ol is a chemical compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds with the chemical formula C₅H₅N This particular compound features a pyridine ring substituted with a 4-propan-2-ylphenyl group at the 6-position and a hydroxyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Isopropylphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-isopropylphenylboronic acid with 3-hydroxypyridine in the presence of a palladium catalyst. This Suzuki-Miyaura cross-coupling reaction typically occurs under mild conditions, such as room temperature, and requires a base like potassium carbonate.
Another approach involves the direct alkylation of 3-hydroxypyridine with 4-isopropylbenzyl bromide in the presence of a strong base like sodium hydride. This reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.
化学反应分析
Types of Reactions
6-(4-Isopropylphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nitric acid for nitration or bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of 6-(4-Propan-2-ylphenyl)pyridin-3-one.
Reduction: Formation of 6-(4-Propan-2-ylphenyl)pyridin-3-amine.
Substitution: Formation of 6-(4-Propan-2-ylphenyl)-3-nitropyridine or 6-(4-Propan-2-ylphenyl)-3-bromopyridine.
科学研究应用
6-(4-Isopropylphenyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 6-(4-Isopropylphenyl)pyridin-3-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a particular enzyme by occupying its active site or alter receptor function by binding to its ligand-binding domain. The exact pathways involved would depend on the specific biological context and target.
相似化合物的比较
6-(4-Isopropylphenyl)pyridin-3-ol can be compared with other similar compounds, such as:
Pyridin-2-ol: Reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms.
Pyridin-4-ol: Yields products of attack at the nitrogen atom.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Evaluated for their antiproliferative activity against cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridinols.
属性
IUPAC Name |
6-(4-propan-2-ylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10(2)11-3-5-12(6-4-11)14-8-7-13(16)9-15-14/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOSPYVVFQVSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine](/img/structure/B7974497.png)




